

Application Note: Quantification of Tebanicline Tosylate using a Stability-Indicating RP-HPLC Method

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Compound of Interest		
Compound Name:	Tebanicline tosylate	
Cat. No.:	B1682723	Get Quote

Abstract

This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Tebanicline tosylate** in bulk drug substance. The method is developed to be stability-indicating, capable of separating Tebanicline from its potential degradation products. The procedure was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing.

Introduction

Tebanicline is a potent nicotinic acetylcholine receptor partial agonist. Accurate and reliable quantification of **Tebanicline tosylate** is crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). This document provides a detailed protocol for a validated RP-HPLC method for the determination of **Tebanicline tosylate**.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5) (20:80, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	235 nm
Run Time	10 minutes

Table 1: Optimized HPLC Conditions

Experimental Protocols

3.1. Materials and Reagents

- **Tebanicline tosylate** reference standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

3.2. Preparation of Solutions

 Buffer Preparation (50 mM Potassium Dihydrogen Phosphate, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the solution through a 0.45 μm membrane filter.



- Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 20:80 (v/v).
 Degas the mobile phase by sonication for 15 minutes.
- Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **Tebanicline tosylate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution (for bulk drug): Accurately weigh 10 mg of the **Tebanicline tosylate** sample, and prepare a 100 μ g/mL solution in the same manner as the standard stock solution.

3.3. Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters and acceptance criteria are summarized below.

Validation Parameter	Result	Acceptance Criteria
Linearity (μg/mL)	5 - 50 μg/mL	Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)	Intra-day: < 0.5%, Inter-day: < 1.0%	RSD ≤ 2.0%
Limit of Detection (LOD)	0.1 μg/mL	-
Limit of Quantification (LOQ)	0.3 μg/mL	-
Robustness	Robust	No significant change in results

Table 2: Summary of Method Validation Data

3.4. Stability-Indicating Study

Forced degradation studies were performed on **Tebanicline tosylate** to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base,



oxidative, thermal, and photolytic stress conditions. The degradation products were well-resolved from the main Tebanicline peak, indicating the method's specificity.[1][2][3]

Data Presentation

4.1. Linearity

The linearity of the method was evaluated by analyzing six concentrations of **Tebanicline tosylate** ranging from 5 to 50 μ g/mL. The calibration curve showed excellent linearity.

Concentration (µg/mL)	Peak Area (mAU*s)
5	125.4
10	251.2
20	503.5
30	754.1
40	1005.8
50	1258.3

Table 3: Linearity Data for **Tebanicline Tosylate**

4.2. Accuracy

Accuracy was determined by the percent recovery of known amounts of **Tebanicline tosylate** spiked into a placebo matrix at three concentration levels.

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	8	7.98	99.8%
100%	10	10.12	101.2%
120%	12	11.94	99.5%



Table 4: Accuracy Data

4.3. Precision

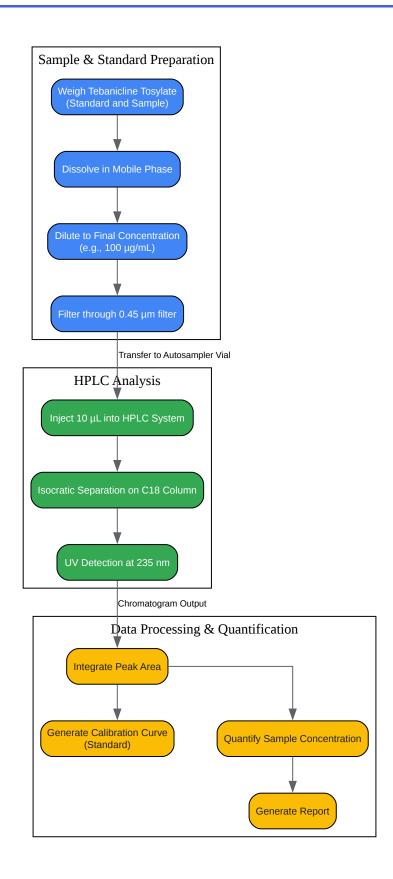
The precision of the method was evaluated by performing six replicate injections of a 20 μ g/mL standard solution on the same day (intra-day) and on three different days (inter-day).

Precision Type	Peak Area (mAU*s)	Mean Peak Area	% RSD
Intra-day	502.1, 503.5, 501.8, 504.2, 503.9, 502.7	503.0	0.21%
Inter-day	Day 1: 503.0, Day 2: 505.1, Day 3: 501.5	503.2	0.72%

Table 5: Intra-day and Inter-day Precision Data

Visualizations





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References

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